Ipsapirone

Catalog No.
S004423
CAS No.
95847-70-4
M.F
C19H23N5O3S
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipsapirone

CAS Number

95847-70-4

Product Name

Ipsapirone

IUPAC Name

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2

InChI Key

TZJUVVIWVWFLCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4

Synonyms

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl, ipsapirone, isapirone, TVX Q 7821, TVX-Q-7821

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4

Description

The exact mass of the compound Ipsapirone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ipsapirone is a compound classified as a selective partial agonist of the 5-hydroxytryptamine 1A receptor, belonging to the piperazine and azapirone chemical classes. Its chemical formula is C₁₉H₂₃N₅O₃S, and it has a molar mass of 401.49 g·mol⁻¹. Ipsapirone is recognized for its antidepressant and anxiolytic properties, making it a subject of interest in various clinical studies for the treatment of anxiety and depression .

Ipsapirone's anxiolytic and antidepressant effects are attributed to its partial agonism at the 5-HT1A receptor. This receptor modulates mood, anxiety, and neurotransmitter release []. By partially activating the receptor, Ipsapirone increases serotonin signaling without causing excessive stimulation, which is thought to contribute to its therapeutic effects [].

, particularly those involving substitutions at the aryl nucleus of the piperazine moiety. Notably, halogen substitutions (e.g., fluorine or chlorine) can enhance its binding profile to serotonin receptors . Additionally, microwave-assisted synthesis methods have been explored to optimize reaction conditions and yield .

Ipsapirone exhibits significant biological activity as a 5-hydroxytryptamine 1A receptor partial agonist. This activity contributes to its anxiolytic and antidepressant effects, which have been validated in numerous placebo-controlled trials . The compound's pharmacokinetics indicate an elimination half-life ranging from 1.3 to 2.7 hours, which influences its dosing regimen in therapeutic applications .

Ipsapirone can be synthesized through various methods, including:

  • N-Alkylation: This method involves the reaction of bromobutyl saccharin with 1-(2-pyrimidyl)piperazine.
  • Microwave-Assisted Solvent-Free Synthesis: This innovative approach utilizes triethylamine as a base, allowing for high yields within a short reaction time of approximately two minutes .

These methods highlight the versatility and efficiency in synthesizing ipsapirone.

Ipsapirone is primarily used in research related to anxiety and depression due to its pharmacological properties. It has been studied extensively for its potential as an antidepressant and anxiolytic agent. Additionally, its derivatives are being evaluated for improved efficacy and selectivity towards serotonin receptors .

Research has demonstrated that ipsapirone interacts with various biological systems, particularly through its binding to serotonin receptors. Studies have assessed its lipophilicity and affinity for human serum albumin, indicating moderate binding characteristics that may influence its pharmacokinetic profile . These interaction studies are crucial for understanding the compound's therapeutic potential and safety.

Ipsapirone shares structural similarities with several other compounds known for their activity at serotonin receptors. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeActivity TypeUnique Features
BuspironeAzapironeAnxiolyticFull agonist at 5-HT1A
TandospironeAzapironeAnxiolyticMore selective for 5-HT1A
GepironeAzapironeAntidepressantHigher selectivity for 5-HT1A
FlibanserinPiperazineAntidepressantActs on multiple serotonin receptors
VilazodonePiperazineAntidepressantDual action on serotonin reuptake

Ipsapirone's unique position lies in its partial agonism at the 5-hydroxytryptamine 1A receptor, differentiating it from other compounds that may exhibit full agonism or act on multiple receptor types .

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

401.15216079 g/mol

Monoisotopic Mass

401.15216079 g/mol

Heavy Atom Count

28

UNII

6J9B11MN0K

MeSH Pharmacological Classification

Anti-Anxiety Agents

Other CAS

95847-70-4

Wikipedia

Ipsapirone

Dates

Modify: 2023-09-12

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